molecular formula C13H16OS B14435718 ({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene CAS No. 78791-55-6

({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene

Katalognummer: B14435718
CAS-Nummer: 78791-55-6
Molekulargewicht: 220.33 g/mol
InChI-Schlüssel: UQPSBTRUMVFPMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene: is a chemical compound with the molecular formula C13H16OS . This compound is known for its unique structure, which includes an ethenyloxy group, a butenyl group, and a sulfanyl group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-buten-1-ol with ethenyl ether in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with thiophenol under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reactant purification , reaction optimization , and product isolation to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum chloride, sulfuric acid.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology: In biological research, this compound is studied for its potential biological activities , including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being studied for its ability to modulate biological pathways and its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it valuable in the development of new materials with specific characteristics .

Wirkmechanismus

The mechanism of action of ({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene stands out due to its combination of ethenyloxy, butenyl, and sulfanyl groups attached to a benzene ring. This unique structure imparts specific chemical properties that make it valuable for diverse applications in scientific research and industry .

Eigenschaften

CAS-Nummer

78791-55-6

Molekularformel

C13H16OS

Molekulargewicht

220.33 g/mol

IUPAC-Name

3-(ethenoxymethyl)but-3-enylsulfanylbenzene

InChI

InChI=1S/C13H16OS/c1-3-14-11-12(2)9-10-15-13-7-5-4-6-8-13/h3-8H,1-2,9-11H2

InChI-Schlüssel

UQPSBTRUMVFPMN-UHFFFAOYSA-N

Kanonische SMILES

C=COCC(=C)CCSC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.